N-Ethyldiazenyl-4-nitro-aniline

Description

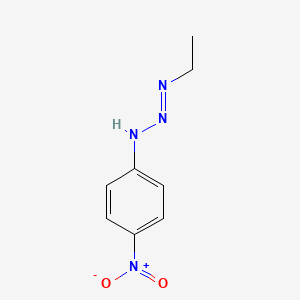

N-Ethyldiazenyl-4-nitro-aniline is a nitro-substituted aniline derivative featuring an ethyldiazenyl (-N=N-C₂H₅) group. The ethyldiazenyl and nitro groups confer unique electronic and steric properties, influencing reactivity, solubility, and spectral characteristics.

Properties

CAS No. |

91038-03-8 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N-(ethyldiazenyl)-4-nitroaniline |

InChI |

InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10) |

InChI Key |

RYRYCGWJMVYUNP-UHFFFAOYSA-N |

Canonical SMILES |

CCN=NNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.

Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products Formed

Oxidation: Formation of nitroso and hydroxylamine derivatives.

Reduction: Formation of N-ethyl-4-aminoaniline.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of corrosion inhibitors and antioxidants.

Mechanism of Action

The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects :

- Alkyl Groups : Diethyl () and ethyl-hexoxyethyl () substituents enhance hydrophobicity compared to dimethyl (), affecting solubility in organic solvents.

- Nitro Placement : Para-nitro groups () maximize electron-withdrawing effects, stabilizing negative charge in reduced states and red-shifting absorbance.

Linkage Variations: Azo (-N=N-) vs. Imino (-NH-): Azo linkages () enable extended π-conjugation, resulting in stronger absorbance in visible regions (~400-500 nm). Imino analogs () exhibit weaker absorbance due to reduced conjugation.

Applications: Dyes: Azo derivatives () are prevalent in textile dyes, leveraging nitro groups for colorfastness. Sensors: Dimethylaminoazobenzene () serves as a pH indicator, while nitro-thiazole derivatives () may have niche roles in bioimaging.

Research Findings and Data

Spectral Data (Representative Examples):

Stability and Reactivity:

- Thermal Stability: Azo compounds () generally exhibit higher thermal stability (>200°C) than imino analogs (<150°C) due to robust conjugation .

- Photochemical Reactivity : Nitro groups enhance photostability in azo dyes but may introduce sensitivity to reducing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.